Trimethyl(tridec-1-ene-3,5-diyn-1-yl)silane

Description

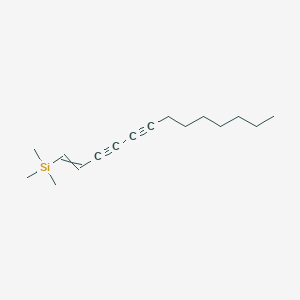

Trimethyl(tridec-1-ene-3,5-diyn-1-yl)silane is a silicon-based organometallic compound characterized by a trimethylsilyl group (-Si(CH₃)₃) attached to a conjugated ene-diyne hydrocarbon chain (C₁₃H₁₇). This structure confers unique electronic and steric properties, making it valuable in materials science, polymer chemistry, and catalytic applications. Its conjugated diyne system enables reactivity in cycloaddition and polymerization reactions, while the silicon group enhances thermal stability and hydrophobicity.

Properties

CAS No. |

648435-61-4 |

|---|---|

Molecular Formula |

C16H26Si |

Molecular Weight |

246.46 g/mol |

IUPAC Name |

trimethyl(tridec-1-en-3,5-diynyl)silane |

InChI |

InChI=1S/C16H26Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17(2,3)4/h15-16H,5-10H2,1-4H3 |

InChI Key |

MIVJKZWOSATDIP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC#CC#CC=C[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(tridec-1-ene-3,5-diyn-1-yl)silane typically involves the reaction of tridec-1-ene-3,5-diyn-1-yl with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Trimethyl(tridec-1-ene-3,5-diyn-1-yl)silane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

Reduction: Reduction reactions can convert the compound into simpler silanes.

Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while reduction can produce simpler silanes. Substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Organic Synthesis

Trimethyl(tridec-1-ene-3,5-diyn-1-yl)silane is utilized as a reagent in the synthesis of complex organic molecules. Its unique structure allows for the formation of new carbon-carbon bonds through coupling reactions.

Case Study: Synthesis of Polyynes

In a study by González et al. (2013), this compound was employed to synthesize polyynes through Sonogashira coupling reactions. The resulting compounds demonstrated enhanced properties for applications in materials science, particularly in the development of conductive polymers .

Materials Science

The incorporation of this compound into polymer matrices has been investigated for improving mechanical and thermal properties.

Case Study: Polymer Blends

Research conducted by Huang et al. (2014) showed that blending this silane with polyvinyl chloride (PVC) results in materials with improved tensile strength and thermal stability. The study highlighted the potential for these materials in manufacturing applications where durability is critical .

Nanotechnology

The compound's ability to form stable siloxane networks makes it valuable in nanotechnology applications, particularly in the development of nanocomposites.

Case Study: Nanocomposite Formation

A recent study demonstrated that this compound can be used to functionalize silica nanoparticles. This functionalization enhances the compatibility of nanoparticles with organic matrices, leading to improved dispersion and mechanical properties in nanocomposites .

Data Tables

Mechanism of Action

The mechanism by which Trimethyl(tridec-1-ene-3,5-diyn-1-yl)silane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The compound can modify the surface properties of materials, making them more hydrophobic or hydrophilic, depending on the application. The molecular pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates .

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural or functional similarities with Trimethyl(tridec-1-ene-3,5-diyn-1-yl)silane:

Reactivity and Stability

- Conjugated Unsaturation : The ene-diyne system in this compound allows for [2+2] cycloaddition and radical polymerization, unlike the ethynyl group in the boron-containing analog (C₁₁H₂₁BO₂Si), which primarily participates in cross-coupling reactions .

- Hydrolytic Stability : Trimethylsilyl groups generally resist hydrolysis better than alkoxy-silanes (e.g., Trimethyl(octadecyloxy)silane) but are less stable than aryl-substituted silanes like (4-Methylphenyl)trimethylsilane .

- Electronic Effects : The electron-withdrawing boron-dioxaborolane group in C₁₁H₂₁BO₂Si reduces electron density at the ethynyl terminus, contrasting with the electron-rich ene-diyne system in the target compound .

Physical Properties

- Solubility: this compound is soluble in non-polar solvents (e.g., hexane, toluene) due to its hydrocarbon chain, whereas (4-Methylphenyl)trimethylsilane exhibits solubility in polar aprotic solvents (e.g., THF) owing to its aromatic ring .

- Thermal Stability : The conjugated diyne system enhances thermal stability (decomposition >250°C) compared to Trimethyl(octadecyloxy)silane, which degrades at ~180°C due to its long alkyl chain .

Research Findings and Trends

- Synthetic Accessibility: this compound requires multi-step synthesis involving Sonogashira coupling, whereas analogs like (4-Methylphenyl)trimethylsilane are commercially available .

- Environmental Impact: Fluorinated silanes (e.g., Silane, trimethoxy(3,3,4,4,5,5,6,6,6-nonafluorohexyl)-) exhibit higher environmental persistence compared to non-fluorinated derivatives like the target compound .

Biological Activity

Trimethyl(tridec-1-ene-3,5-diyn-1-yl)silane is an organosilicon compound that has garnered interest in recent years due to its potential biological activities. This compound contains a silane group and a long hydrocarbon chain with multiple unsaturation points, which may contribute to its reactivity and interaction with biological systems.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C16H30Si

- Functional Groups :

- Silane group (-Si(CH₃)₃)

- Alkene (tridec-1-ene)

- Diene (3,5-diyn)

This structure suggests potential for biological interactions, particularly in the context of drug development and therapeutic applications.

Biological Activity Overview

Research into the biological activity of this compound is limited but promising. The compound's structural features suggest it may exhibit various pharmacological effects, including:

- Antitumor Activity : Similar compounds in the enediyne class have shown significant cytotoxicity against cancer cells through mechanisms such as DNA cleavage and oxidative stress induction .

- Antimicrobial Properties : The presence of unsaturated bonds in the hydrocarbon chain may enhance the compound's ability to interact with microbial membranes, potentially leading to antimicrobial effects.

Antitumor Mechanisms

A study focusing on enediyne antibiotics highlighted that compounds with similar structures can undergo cycloaromatization to produce reactive diradicals that damage DNA . This mechanism is crucial for understanding how this compound might exert its cytotoxic effects.

| Compound | Mechanism of Action | Target | Reference |

|---|---|---|---|

| This compound | DNA cleavage via diradical formation | Cancer cells | |

| Dynemicin-A | DNA intercalation and oxidative strand scission | Cancer cells |

Antimicrobial Activity

While specific studies on this compound are sparse, related compounds have demonstrated antimicrobial properties through membrane disruption and inhibition of cellular processes. For instance, similar silane derivatives have been shown to possess activity against various bacterial strains .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity. The following factors are considered:

- Length of Hydrocarbon Chain : Longer chains may enhance membrane penetration.

- Degree of Unsaturation : Increased unsaturation could improve reactivity with biological targets.

- Silane Group : The presence of silicon may influence solubility and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.